tert-butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate hydrochloride tert-butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1422196-72-2
VCID: VC11658106
InChI: InChI=1S/C17H25NO3.ClH/c1-12(13-8-6-5-7-9-13)18-15-11-20-10-14(15)16(19)21-17(2,3)4;/h5-9,12,14-15,18H,10-11H2,1-4H3;1H/t12-,14-,15-;/m0./s1
SMILES: CC(C1=CC=CC=C1)NC2COCC2C(=O)OC(C)(C)C.Cl
Molecular Formula: C17H26ClNO3
Molecular Weight: 327.8 g/mol

tert-butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate hydrochloride

CAS No.: 1422196-72-2

Cat. No.: VC11658106

Molecular Formula: C17H26ClNO3

Molecular Weight: 327.8 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate hydrochloride - 1422196-72-2

Specification

CAS No. 1422196-72-2
Molecular Formula C17H26ClNO3
Molecular Weight 327.8 g/mol
IUPAC Name tert-butyl (3R,4R)-4-[[(1S)-1-phenylethyl]amino]oxolane-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C17H25NO3.ClH/c1-12(13-8-6-5-7-9-13)18-15-11-20-10-14(15)16(19)21-17(2,3)4;/h5-9,12,14-15,18H,10-11H2,1-4H3;1H/t12-,14-,15-;/m0./s1
Standard InChI Key MYNSMOBEEBTUHL-XJPBFQKESA-N
Isomeric SMILES C[C@@H](C1=CC=CC=C1)N[C@H]2COC[C@@H]2C(=O)OC(C)(C)C.Cl
SMILES CC(C1=CC=CC=C1)NC2COCC2C(=O)OC(C)(C)C.Cl
Canonical SMILES CC(C1=CC=CC=C1)NC2COCC2C(=O)OC(C)(C)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s IUPAC name, tert-butyl (3R,4R)-4-[[(1S)-1-phenylethyl]amino]oxolane-3-carboxylate hydrochloride, reflects its intricate stereochemistry. Key structural features include:

  • A tetrahydrofuran (THF) ring with trans-configuration at the 3R and 4R positions.

  • A tert-butyl ester group at the C3 position, enhancing steric bulk and influencing solubility.

  • A (1S)-1-phenylethylamine substituent at the C4 position, introducing chirality and potential receptor-binding affinity.

The hydrochloride salt form improves stability and crystallinity, facilitating handling in laboratory settings.

Table 1: Molecular Properties of tert-Butyl trans-4-[[(1S)-1-Phenylethyl]amino]tetrahydrofuran-3-carboxylate Hydrochloride

PropertyValue
CAS No.1422196-72-2
Molecular FormulaC₁₇H₂₆ClNO₃
Molecular Weight327.8 g/mol
IUPAC Nametert-Butyl (3R,4R)-4-[[(1S)-1-phenylethyl]amino]oxolane-3-carboxylate hydrochloride
Standard InChIInChI=1S/C17H25NO3.ClH/c1-12(13-8-6-5-7-9-13)18-15-11-20-10-14(15)16(19)21-17(2,3)4;/h5-9,12,14-15,18H,10-11H2,1-4H3;1H/t12-,14-,15-;/m0./s1

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions to establish its stereochemical integrity. A plausible route includes:

  • Formation of the tetrahydrofuran ring: Cyclization of a diol or epoxide precursor under acidic or basic conditions.

  • Introduction of the tert-butyl ester: Protection of a carboxylic acid intermediate using tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Chiral amine incorporation: Coupling of (1S)-1-phenylethylamine via nucleophilic substitution or reductive amination, ensuring retention of stereochemistry.

  • Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Critical steps involve controlling stereochemistry at the THF ring’s C3 and C4 positions and the phenylethylamine’s chiral center.

Table 2: Key Synthetic Reactions and Conditions

Reaction StepReagents/ConditionsPurpose
THF ring formationAcid/base catalysisCyclization to form oxolane
EsterificationBoc₂O, DMAP, CH₂Cl₂Introduce tert-butyl protection
Amine coupling(1S)-1-Phenylethylamine, EDC/HOBtStereoselective amide formation
Salt formationHCl (gaseous or in dioxane)Improve crystallinity and stability

Reactivity and Functional Group Transformations

The compound’s functional groups permit diverse chemical modifications:

  • Ester hydrolysis: Under acidic or basic conditions, the tert-butyl ester can be cleaved to yield a carboxylic acid, useful for further derivatization.

  • Amine deprotection: The (1S)-1-phenylethylamine group may undergo hydrogenolysis or acidolysis to generate primary amines for coupling reactions.

  • Ring-opening reactions: The THF ring could react with nucleophiles (e.g., Grignard reagents) at the ether oxygen, though steric hindrance from the tert-butyl group may limit reactivity.

Comparative Analysis with Structural Analogues

Table 3: Comparison of Key Features

FeatureTarget Compoundtert-Butyl N-[(1S)-1-Phenylethyl]carbamate
Core structureTetrahydrofuran ringCarbamate
Molecular Weight327.8 g/mol237.29 g/mol
Functional groupsEster, amine, etherCarbamate, amine
Potential applicationsDrug candidateSynthetic intermediate

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator